molecular formula C22H17BrN4O3S B2840536 2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1358915-04-4

2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

Cat. No. B2840536
CAS RN: 1358915-04-4
M. Wt: 497.37
InChI Key: IXVWFJAKRHPHPQ-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C22H17BrN4O3S and its molecular weight is 497.37. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research into the synthesis and interconversion of isomeric triazolothienopyrimidines provides insights into the chemical behavior of related compounds, highlighting methods for their synthesis and structural rearrangement under specific conditions. For instance, the Dimroth rearrangement has been explored for synthesizing and interconverting triazolothienopyrimidines, demonstrating the potential for chemical manipulation of similar heterocyclic structures (Hamed et al., 2008).

Antimicrobial Activities

Some derivatives of thieno and furopyrimidine have been synthesized and tested for their antimicrobial properties. This research indicates the potential of thienopyrimidine derivatives as antimicrobial agents, suggesting that similar compounds could also possess such biological activities (Hossain & Bhuiyan, 2009).

Solid-State Fluorescence

The study of solid-state fluorescence properties of benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides and related compounds highlights the potential application of such compounds in the development of new fluorescent materials. These materials could have applications in sensing, imaging, and other optical technologies (Yokota et al., 2012).

Antagonistic Activity

The design and synthesis of non-peptide antagonists for human receptors, using thieno[2,3-d]pyrimidine-2,4-dione derivatives, have been explored, suggesting the therapeutic potential of such compounds in treating sex-hormone-dependent diseases. This research demonstrates the applicability of these compounds in medicinal chemistry and pharmacology (Sasaki et al., 2003).

Novel Synthetic Routes

Investigations into novel synthetic routes for creating diverse heterocyclic compounds, including thieno[2,3-d]pyrimidines, contribute to the understanding of how such compounds can be synthesized and modified for various applications. This research supports the ongoing development of new compounds with potential applications in materials science and drug development (Gakhar & Gill, 1985).

properties

IUPAC Name

11-[(4-bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3S/c1-30-18-5-3-2-4-15(18)13-25-20(28)19-17(10-11-31-19)27-21(25)24-26(22(27)29)12-14-6-8-16(23)9-7-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVWFJAKRHPHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

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